

Spectral Data Analysis of 2"-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2"-O-GalloyImyricitrin, a naturally occurring galloylated flavonoid glycoside. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, structured format to facilitate research and drug development applications. Detailed experimental protocols and visual diagrams of relevant workflows and mechanisms are also included to meet the needs of the scientific community.

Introduction

2"-O-Galloylmyricitrin is a derivative of myricitrin, which is the 3-O-rhamnoside of the flavonol myricetin. The addition of a galloyl group to the 2"-position of the rhamnose sugar moiety significantly influences its chemical and biological properties, including its antioxidant potential. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound in natural extracts and for its potential development as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below were acquired in methanol-d4 (CD3OD), a common solvent for the analysis of flavonoids. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR and ¹³C NMR Spectral Data







The following tables summarize the ¹H and ¹³C NMR spectral data for **2"-O-GalloyImyricitrin**. These assignments are based on the analysis of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectral Data for 2"-O-Galloylmyricitrin in CD₃OD



Position	¹³ C (ppm)	¹H (ppm, mult., J in Hz)
Myricetin Aglycone		
2	158.5	-
3	136.1	-
4	179.5	-
5	163.0	-
6	99.9	6.22 (d, 2.1)
7	165.9	-
8	94.8	6.40 (d, 2.1)
9	159.2	-
10	105.7	-
1'	121.8	-
2'	109.4	7.00 (s)
3'	146.7	-
4'	137.9	-
5'	146.7	-
6'	109.4	7.00 (s)
Rhamnose Moiety		
1"	103.5	5.35 (d, 1.5)
2"	71.9	5.30 (dd, 3.4, 1.5)
3"	72.0	4.01 (dd, 9.5, 3.4)
4"	73.2	3.55 (t, 9.5)
5"	71.7	3.80 (m)
6"	17.7	0.95 (d, 6.2)



Galloyl Moiety		
1'''	121.5	-
2"'	110.2	7.15 (s)
3'''	146.5	-
4'''	140.1	-
5'''	146.5	-
6'''	110.2	7.15 (s)
7''' (C=O)	167.8	-

Note: Chemical shifts are referenced to the residual solvent signals of CD₃OD (δ H 3.31 and δ C 49.0). Assignments are based on literature data for similar compounds and interpretation of 2D NMR correlations.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.

ESI-MS Data

Molecular Formula: C28H24O16

Molecular Weight: 616.49 g/mol

Observed Ion (Negative Mode): [M-H]⁻ at m/z 615.10

Proposed ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion at m/z 615.10 would likely produce the following key fragment ions:

Table 2: Proposed ESI-MS/MS Fragmentation of [M-H]⁻ Ion of 2"-O-GalloyImyricitrin



m/z	Proposed Fragment	Neutral Loss
463.09	[Myricitrin - H] ⁻	152.01 Da (Galloyl residue)
445.08	[Myricitrin - H₂O - H] ⁻	170.02 Da (Gallic acid)
317.03	[Myricetin - H] ⁻	298.07 Da (Galloyl-rhamnose)
169.01	[Gallic acid - H] ⁻	446.09 Da (Myricetin-rhamnose)
125.02	[Gallic acid - CO2 - H] ⁻	490.08 Da

The primary fragmentation event is the cleavage of the ester bond, leading to the loss of the galloyl group as a neutral loss or the formation of the gallate anion. Subsequent fragmentation of the myricitrin moiety would involve the loss of the rhamnose sugar.

Experimental Protocols NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument.

- Sample Preparation: The purified compound is dissolved in methanol-d4 (CD₃OD).
- Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
- 1D NMR: ¹H and ¹³C spectra are acquired using standard pulse sequences.
- 2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments are performed to establish proton-proton and proton-carbon connectivities, which is crucial for unambiguous signal assignment.

Mass Spectrometry

High-resolution mass spectrometry is used to determine the accurate mass and elemental composition.

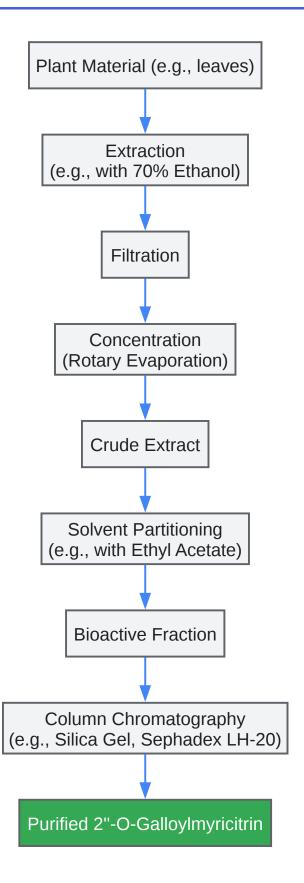


- Instrumentation: An ion trap mass spectrometer (e.g., Bruker Esquire 3000 Plus) or a timeof-flight mass spectrometer (e.g., Bruker microTOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often preferred for phenolic compounds.
- MS Analysis: Full scan mass spectra are acquired to determine the m/z of the deprotonated molecule [M-H]⁻.
- MS/MS Analysis: The [M-H]⁻ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions for structural elucidation.

Visualizations

The following diagrams illustrate common workflows and mechanisms relevant to the study of **2"-O-Galloylmyricitrin**.

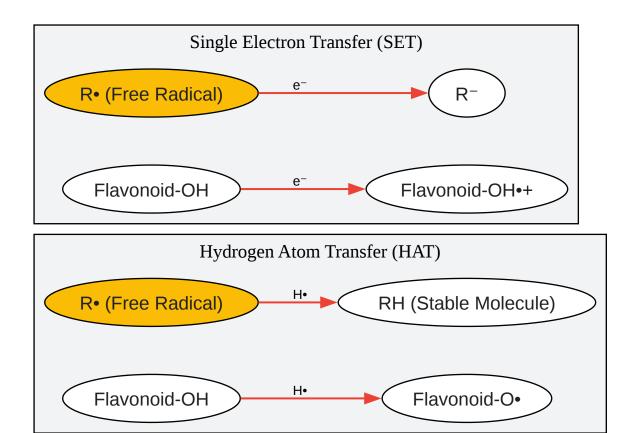




Click to download full resolution via product page



Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.



Click to download full resolution via product page

Caption: Key mechanisms of flavonoid antioxidant activity: HAT and SET pathways.

To cite this document: BenchChem. [Spectral Data Analysis of 2"-O-GalloyImyricitrin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594365#spectral-data-for-2-o-galloyImyricitrin-nmrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com